

Application Note and Protocol for Terbumeton Residue Analysis in Soil

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Compound of Interest		
Compound Name:	Terbumeton	
Cat. No.:	B1683086	Get Quote

Introduction

Terbumeton is a selective herbicide belonging to the methoxytriazine class, utilized for the control of a wide range of weeds.[1] Its persistence and potential for mobility in soil necessitate the development of robust and reliable analytical methods to monitor its residues in environmental matrices.[2] This application note provides a detailed protocol for the determination of **Terbumeton** residues in soil, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The described methodology is based on established analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS), ensuring high sensitivity and selectivity.[3]

This document outlines the necessary procedures for sample collection, preparation, extraction, cleanup, and instrumental analysis, along with method validation and quality control measures to ensure the accuracy and reliability of the results.

Physicochemical Properties of Terbumeton

A thorough understanding of the physicochemical properties of **Terbumeton** is essential for the development of an effective analytical method.



Property	Value	Reference
Chemical Name	2-N-tert-butyl-4-N-ethyl-6- methoxy-1,3,5-triazine-2,4- diamine	[4][5]
CAS Number	33693-04-8	[4][6]
Molecular Formula	C10H19N5O	[4][6]
Molecular Weight	225.29 g/mol	[4][6]
Melting Point	123.5 °C	[7]
Water Solubility	130 mg/L (at 20 °C)	[7]
Appearance	Colorless to white crystalline powder	[8]

Experimental Protocols

This section details the methodologies for the extraction and analysis of **Terbumeton** residues in soil samples. Two primary analytical methods are presented: HPLC with a Diode-Array Detector (DAD) and GC coupled with Mass Spectrometry (MS).

Materials and Reagents

- Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ethyl acetate (GC grade),
 Acetone (analytical grade), Dichloromethane (DCM).
- Reagents: Deionized water, Sodium chloride (NaCl), Anhydrous sodium sulfate, Phosphate buffer.
- Standards: Certified reference standard of Terbumeton.
- Solid-Phase Extraction (SPE) Cartridges: C18 (500 mg) or Oasis HLB.
- QuEChERS Salts and Sorbents: Magnesium sulfate, sodium chloride, primary secondary amine (PSA), graphitized carbon black (GCB).

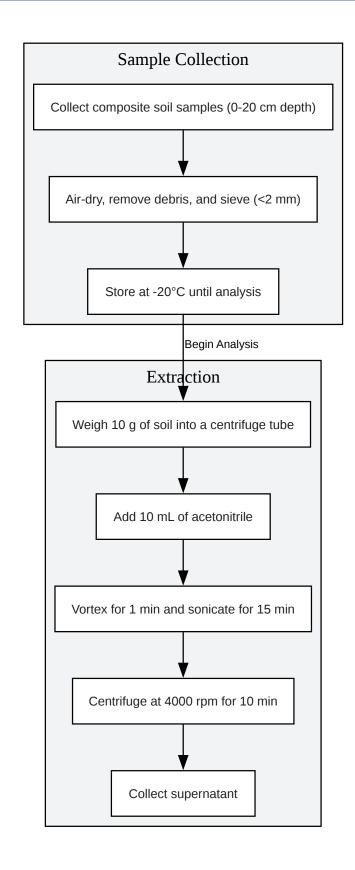


Sample Preparation and Extraction

Proper sample collection and preparation are critical for obtaining representative results.

Workflow for Sample Preparation and Extraction





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Caption: Workflow for soil sample collection and extraction.



- Weigh 5 g of the prepared soil sample into a microwave-safe extraction vessel.
- Add 5 mL of methanol.[9]
- Seal the vessel and place it in the microwave extractor.
- Heat at a low power setting (e.g., 20% of maximum power) for 1.5 minutes.[9]
- Allow the vessel to cool to room temperature.
- Centrifuge the extract, and collect the supernatant for the cleanup step.[9]
- Place 10 g of soil into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
- Shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- The upper acetonitrile layer is taken for the cleanup step.

Cleanup

Cleanup is a crucial step to remove interfering co-extractives from the sample extract.[10]

- Transfer an aliquot of the acetonitrile extract from the QuEChERS procedure into a d-SPE tube containing a mixture of sorbents.
- A common sorbent mixture for triazine herbicides includes PSA to remove organic acids and GCB to remove pigments and sterols.[3]
- Vortex for 30 seconds.
- Centrifuge at high speed for 5 minutes.
- The cleaned extract is then ready for analysis.



- Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- Loading: Dilute the supernatant from the solvent extraction with deionized water to reduce the organic solvent concentration and load it onto the SPE cartridge.
- Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
- Elution: Elute the **Terbumeton** with a suitable organic solvent such as ethyl acetate or a mixture of dichloromethane and methanol.
- Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis or a suitable solvent for GC analysis.

Instrumental Analysis

This method is suitable for the simultaneous quantification of **Terbumeton** and its major metabolites.[3]

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).[3]
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.005 mol/L phosphate buffer (pH 7.0) (35:65, v/v).[3]
- Flow Rate: 0.8 mL/min.[3]
- Injection Volume: 20 μL.
- DAD Wavelength: 220 nm.
- Column Temperature: 30 °C.

GC-MS offers high selectivity and sensitivity, particularly when operated in Selected Ion Monitoring (SIM) mode.[11]

 Column: Capillary DB-Wax column (30 m x 0.32 mm i.d., 0.25 μm film thickness) or equivalent.[11]

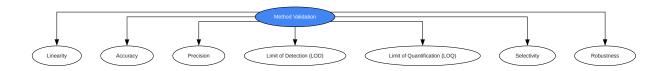


- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
- Injector Temperature: 250 °C.[8]
- Oven Temperature Program: Initial temperature of 60 °C, ramped to 250 °C at a rate of 15 °C/min.[8]
- MS Interface Temperature: 280 °C.[8]
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Quantification Ion for Terbumeton: m/z 241.[8]
- Confirmation Ion for **Terbumeton**: m/z 226.[8]

Method Validation and Quality Control

Method validation is essential to ensure that the analytical procedure is fit for its intended purpose. The following parameters should be evaluated.

Logical Relationship of Method Validation Parameters



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